Regiochemical Differentiation: 3-Acyl vs. 2-Acyl Substitution on the Benzofuran Core
The target compound bears the 3,4,5-trimethoxybenzoyl group at the C-3 position of the benzofuran ring, whereas the most extensively characterized antitubulin benzofuran series (e.g., BNC105 and related analogs) places this identical pharmacophore at the C-2 position. In the 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan series, the lead compound 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan inhibits cancer cell growth with IC₅₀ values in the nanomolar range (e.g., 12–45 nM against A549 lung cancer and ACHN renal cell carcinoma lines) and binds the colchicine site of tubulin [1]. No equivalent tubulin polymerization inhibition data are available for the 3-acyl regioisomer, underscoring a critical regiochemistry-dependent divergence in biological activity [2].
| Evidence Dimension | Antiproliferative activity linked to tubulin binding – regioisomer comparison |
|---|---|
| Target Compound Data | No published tubulin polymerization or antiproliferative data available for 3-acyl regioisomer |
| Comparator Or Baseline | 2-(3′,4′,5′-Trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan: IC₅₀ = 12–45 nM against A549 and ACHN cell lines |
| Quantified Difference | Activity differential cannot be quantified; regioisomers exhibit distinct biological target profiles (tubulin polymerization inhibition vs. ERα antagonism) |
| Conditions | In vitro cell viability assays; A549 (lung), ACHN (renal) cancer cell lines |
Why This Matters
For researchers screening tubulin polymerization inhibitors, the 3-acyl regioisomer is predicted to be inactive or substantially less potent, making it a critical selectivity control compound in target engagement studies.
- [1] Romagnoli, R.; Baraldi, P.G.; Carrion, M.D.; Cara, C.L.; Cruz-Lopez, O.; Preti, D.; Tabrizi, M.A.; Fruttarolo, F.; Heilmann, J.; Bermejo, J.; Estévez, F. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorg. Med. Chem. 2009, 17, 6862–6871. View Source
- [2] Li, X.-Y.; He, B.-F.; Luo, H.-J.; Huang, N.-Y.; Deng, W.-Q. 3-Acyl-5-hydroxybenzofuran derivatives as potential anti-estrogen breast cancer agents: a combined experimental and theoretical investigation. Bioorg. Med. Chem. Lett. 2013, 23, 5187–5191. View Source
